205640-90-0

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

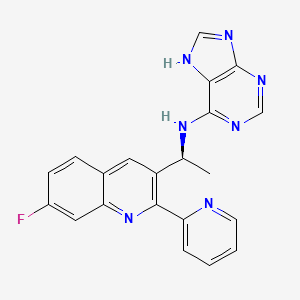

The compound with CAS number 205640-90-0 is known as Orexin A (human, rat, mouse). It is an endogenous agonist at orexin receptors with Ki values of 20 and 38 nM for OX1 and OX2 receptors respectively . Orexin A stimulates feeding following central administration and is involved in other hypothalamic functions, influencing wakefulness by affecting dopamine, norepinephrine, histamine, and acetylcholine systems to stabilize sleep cycles .

Synthesis Analysis

Orexin A (human) TFA is a high-quality reagent that can be used as an intermediate in the synthesis of complex compounds, useful for research and development .

Molecular Structure Analysis

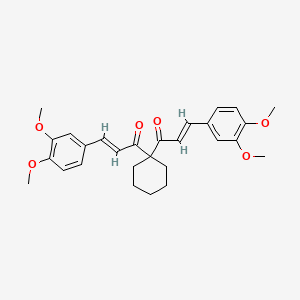

The molecular formula of Orexin A is C152H243N47O44S4 . The sequence is Glp-Pro-Leu-Pro-Asp-Cys-Cys-Arg-Gln-Lys-Thr-Cys-Ser-Cys-Arg-Leu-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu-NH2 . The disulphide bridges are between cysteines 6 and 12, and cysteines 7 and 14 .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 3561.12 g/mol . It is soluble in water at a concentration of 1 mg/ml . The predicted density is 1.53±0.1 g/cm3 .

Applications De Recherche Scientifique

Regulation of Feeding

Orexin A is a hypothalamic neuropeptide that plays a crucial role in the regulation of feeding . It stimulates feeding following central administration , making it a key player in the study of feeding behaviors and disorders.

Sleep and Wakefulness Control

This compound is also involved in the control of the sleep-wake cycle . Research into Orexin A can provide valuable insights into sleep disorders such as insomnia and narcolepsy.

G Protein Signaling

Orexin A is involved in G protein signaling . This makes it relevant in the study of signal transduction, a process that is fundamental to many biological systems and functions.

Orexin Receptor Agonist

Orexin A is an endogenous agonist with high affinity at orexin receptors . This makes it a valuable tool in the study of these receptors and their role in various physiological processes.

Intermediate in Synthesis

Orexin A can be used as an intermediate in the synthesis of complex compounds . This makes it a valuable tool in the field of synthetic chemistry.

Research and Development

Orexin A is a high-quality reagent that can be used for research and development . It has many potential uses, including as a fine chemical, specialty chemical, and reactant .

Safety And Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '205640-90-0' involves the reaction of two starting materials, A and B, to form the desired product.", "Starting Materials": [ "Starting Material A: 2,4-dichlorobenzaldehyde", "Starting Material B: 2-amino-4-methylpyridine" ], "Reaction": [ "Step 1: Dissolve 2,4-dichlorobenzaldehyde (A) in a suitable solvent, such as ethanol or methanol.", "Step 2: Add 2-amino-4-methylpyridine (B) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Heat the reaction mixture to reflux for several hours to complete the reaction.", "Step 4: Cool the reaction mixture and filter the resulting solid product.", "Step 5: Wash the solid product with a suitable solvent, such as ethanol or methanol, to remove any impurities.", "Step 6: Dry the product under vacuum to obtain the final compound '205640-90-0'." ] } | |

Numéro CAS |

205640-90-0 |

Nom du produit |

205640-90-0 |

Formule moléculaire |

C₁₅₂H₂₄₃N₄₇O₄₄S₄ |

Poids moléculaire |

3561.1 |

Pureté |

98% |

Séquence |

{Glp}-Pro-Leu-Pro-Asp-Cys-Cys-Arg-Gln-Lys-Thr-Cys-Ser-Cys-Arg-Leu-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-IIE-Leu-Thr-Leu-NH2 (Disulfide bridge: Cys6-Cys12, Cys7-Cys14) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(4-methylpiperazin-1-yl)phenyl)-8-(4-(methylsulfonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B612251.png)

![1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B612252.png)

![1-(4-(4-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-(pyridin-4-yl)urea](/img/structure/B612254.png)

![methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B612256.png)

![(7-(6-aminopyridin-3-yl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoro-2-methyl-4-(methylsulfonyl)phenyl)methanone](/img/structure/B612257.png)

![5-(2-Amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide](/img/structure/B612260.png)

![6-(3-(5,5-difluoro-7-(4-methoxyphenyl)-1,3-dimethyl-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-2-yl)propanamido)-N-((4S,7S,10S)-7,10-diisobutyl-2-methyl-4-((E)-2-(methylsulfonyl)vinyl)-6,9,12,19-tetraoxo-5,8,11,18-tetraazatetracosan-24-yl)hexanamide](/img/structure/B612273.png)